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molecular formula C14H23N3 B8516116 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine

4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine

Cat. No. B8516116
M. Wt: 233.35 g/mol
InChI Key: RFTUSYLPPWZUBS-UHFFFAOYSA-N
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Patent
US08039472B2

Procedure details

4-Aminomethyl-1-(1-phenyl-ethyl)-piperidin-4-ylamine is prepared analogously to Intermediate U by replacing 4-amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester in Step 1 with 4-amino-1-(1-phenyl-ethyl)-piperidine-4-carbonitrile; [M+H]+ 234.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-amino-1-(1-phenyl-ethyl)-piperidine-4-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(N1CCC(N)(CN)CC1)=O)(C)(C)C.C(OC(N1CCC(N)(C#N)CC1)=O)(C)(C)C.[NH2:33][C:34]1([C:48]#[N:49])[CH2:39][CH2:38][N:37]([CH:40]([C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)[CH3:41])[CH2:36][CH2:35]1>>[NH2:49][CH2:48][C:34]1([NH2:33])[CH2:39][CH2:38][N:37]([CH:40]([C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)[CH3:41])[CH2:36][CH2:35]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C#N)N
Step Three
Name
4-amino-1-(1-phenyl-ethyl)-piperidine-4-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCN(CC1)C(C)C1=CC=CC=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1(CCN(CC1)C(C)C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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